

A Comparative Guide to Bioequivalence Studies of Veterinary Enrofloxacin Formulations

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Compound of Interest

Compound Name: *Enrofloxacin monohydrochloride*

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This guide provides an objective comparison of the bioequivalence of various veterinary formulations of the broad-spectrum fluoroquinolone antibiotic, enrofloxacin. The data presented is compiled from several pharmacokinetic studies and is intended to assist in the research and development of new enrofloxacin products.

The following sections detail the experimental protocols and comparative pharmacokinetic data from studies conducted in multiple species. Bioequivalence is a critical factor in ensuring that generic or alternative formulations of a drug are therapeutically equivalent to the innovator product.

Comparative Pharmacokinetic Data

The bioequivalence of different enrofloxacin formulations is primarily assessed by comparing key pharmacokinetic parameters. The following tables summarize the maximum plasma concentration (C_{max}), time to reach maximum concentration (T_{max}), and the area under the plasma concentration-time curve (AUC) from various studies. These parameters are crucial in determining the rate and extent of drug absorption.

Table 1: Bioequivalence of Enrofloxacin Formulations in Pigs^{[1][2]}

Formulation	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)
10% Enrofloxacin (Alkali)	2.5 (IM)	733.84 ± 129.87	2.19 ± 0.66	7754.43 ± 2887.16
20% Enrofloxacin (Acidic)	2.5 (IM)	917.00 ± 240.13	1.50 ± 0.37	8084.11 ± 1543.98
10% Enrofloxacin (Yangkang)	2.5 (IM)	694.84 ± 163.49	2.89 ± 0.24	7369.42 ± 2334.99
20% Enrofloxacin (Nuokang® - Reference)	2.5 (IM)	621.98 ± 227.25	0.34 ± 0.13	4194.10 ± 1186.62

Table 2: Bioequivalence of Enrofloxacin Formulations in Heifers[3]

Formulation	Dose (mg/kg)	Cmax (µg/mL)	Tmax (h)	AUC (µg·h/mL)
Product A (Reference)	2.5 (IM)	0.83 ± 0.08	1.13 ± 0.15	4.96 ± 0.44
Product B (Test)	2.5 (IM)	0.75 ± 0.07	1.25 ± 0.18	4.32 ± 0.39

Table 3: Bioequivalence of Enrofloxacin Formulations in Sheep[4][5]

Formulation	Dose (mg/kg)	Cmax (µg/mL)	Tmax (h)
Baytril® (Reference)	5 (IM)	2.45	1.41
Mucotryl® (Test)	5 (IM)	2.83	1.15
Enrofloxacin without Bromhexine (Test)	5 (IM)	3.12	1.26

Table 4: Bioequivalence of Oral Enrofloxacin Formulations in Chickens[6][7]

Formulation	Dose (mg/kg)	Cmax (µg/mL)	Tmax (h)	AUC0-24 (µg·h/mL)
Reference Brand	20 (Oral)	1.00 ± 0.05	1.00 ± 0.01	3.79 ± 0.07
Test Brand	20 (Oral)	0.91 ± 0.02	2.00 ± 0.17	4.90 ± 0.01
Pioneer Product	Not Specified	Higher Cpeak	Not Specified	Statistically Higher
Commercial Product 1	Not Specified	67.77% of Ref.	Not Specified	Lower
Commercial Product 2	Not Specified	39.62% of Ref.	Not Specified	Lower
Commercial Product 3	Not Specified	Not Specified	Not Specified	Lower

Experimental Protocols

The methodologies employed in bioequivalence studies are critical for the reliability of the results. Below are summaries of the experimental protocols from the cited studies.

Study in Pigs[1][2]

- Study Design: A comparative pharmacokinetic study.
- Animals: Healthy pigs.
- Drug Administration: A single intramuscular (IM) dose of 2.5 mg/kg body weight of four different long-acting injectable enrofloxacin formulations.
- Sample Collection: Blood samples were collected at various time points post-administration.
- Analytical Method: Plasma concentrations of enrofloxacin and its metabolite, ciprofloxacin, were determined using high-performance liquid chromatography (HPLC).

- Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, and AUC were calculated to compare the formulations.

Study in Heifers[3]

- Study Design: A single-dose, two-period, crossover design with a 15-day washout period.[3]
- Animals: Six healthy Swiss-Brown heifers, 12-18 months old, weighing 340-400 kg.[3]
- Drug Administration: A single intramuscular (IM) injection of two different 10% enrofloxacin solutions at a dosage of 2.5 mg/kg body weight.[3]
- Sample Collection: Blood samples were collected at 0, 10, 20, 30, 45, 60, and 90 minutes, and 2, 3, 4, 6, 8, 12, and 24 hours post-injection.[3]
- Analytical Method: Plasma concentrations of enrofloxacin were measured by high-performance liquid chromatography (HPLC).[3]
- Bioequivalence Evaluation: Log-transformed AUC and Cmax parameters were used for evaluation. The acceptance range for bioequivalence was within 80-125%.[3]

Study in Sheep[4][5]

- Study Design: A single-dose, randomized, crossover experimental design.[4]
- Animals: Six healthy Barky rams.[4]
- Drug Administration: A single intramuscular (IM) dose of three different enrofloxacin injectable solutions at a rate of 5 mg/kg body weight. The formulations were Baytril® 10%, Mucotryl® (enrofloxacin 10% plus bromhexine 1%), and an enrofloxacin 10% solution without bromhexine.[4]
- Sample Collection: Blood samples were collected at predetermined time intervals.
- Analytical Method: Serum concentrations of enrofloxacin were measured using high-performance liquid chromatography (HPLC) with fluorescence detection.[4]

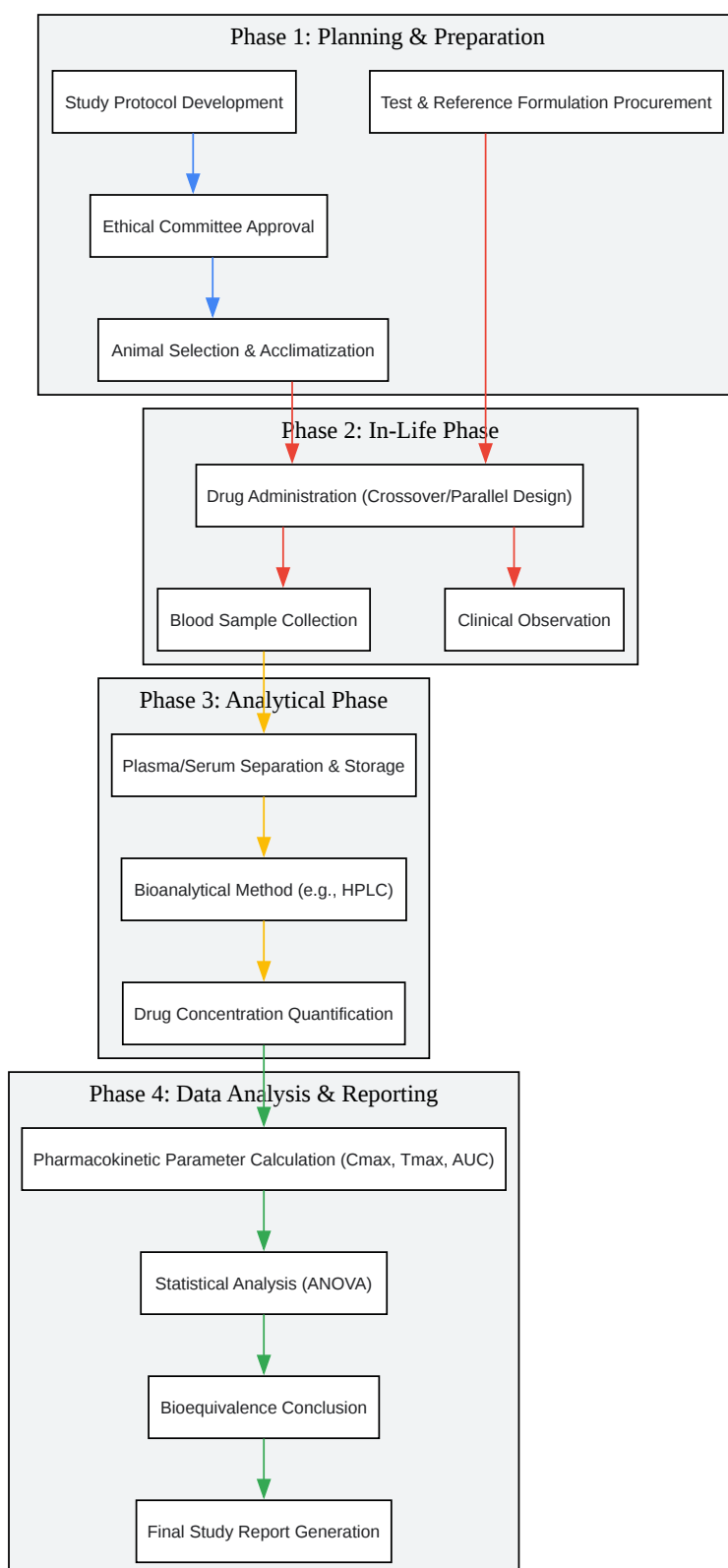
- Bioequivalence Conclusion: The investigated injectable formulations were found to be bioequivalent after intramuscular injection.[\[4\]](#)[\[5\]](#)

Study in Chickens[\[6\]](#)

- Study Design: A parallel design was used to test two brands of 10% oral enrofloxacin.
- Animals: Broiler chickens.[\[6\]](#)
- Drug Administration: A single oral dose of 20 mg/kg body weight.[\[6\]](#)
- Sample Collection: Blood samples were collected before and up to 24 hours after drug administration.[\[6\]](#)
- Analytical Method: Plasma enrofloxacin concentrations were analyzed using a microbiological assay.[\[6\]](#)
- Bioequivalence Assessment: The ratios of Cmax and AUC0-24 (Test/Reference) were calculated and found to be within the acceptance range for bioequivalence (0.91 and 1.29, respectively).[\[6\]](#)

Visualizing the Bioequivalence Study Workflow

The following diagram illustrates a typical workflow for a veterinary bioequivalence study, from the initial planning stages to the final data analysis and conclusion.



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Caption: Workflow of a typical veterinary bioequivalence study.

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